N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a pentyl chain, a methoxyphenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Pentyl Chain: The pentyl chain is introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Formation of Tetrahydropyran Ring: The tetrahydropyran ring is formed via cyclization reactions, which may involve the use of Lewis acids as catalysts.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Methoxyphenyl Compounds: Compounds like methoxyphenamine, which is used as a bronchodilator.
Tetrahydropyran Compounds: Compounds like tetrahydropyranyl ethers, which are used as protecting groups in organic synthesis.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H31N3O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C25H31N3O3/c1-30-20-12-10-19(11-13-20)25(14-17-31-18-15-25)24(29)26-16-6-2-3-9-23-27-21-7-4-5-8-22(21)28-23/h4-5,7-8,10-13H,2-3,6,9,14-18H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
VGJRDOXINCQFTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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